molecular formula C6H3BrClIO B15365900 3-Bromo-5-chloro-2-iodophenol

3-Bromo-5-chloro-2-iodophenol

Cat. No.: B15365900
M. Wt: 333.35 g/mol
InChI Key: WQGQYMMNSFPKTQ-UHFFFAOYSA-N
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Description

Contextualization of Polyhalogenated Phenols in Contemporary Chemical Synthesis and Materials Science

Polyhalogenated phenols (PHPs) are a class of organic compounds that have found extensive use and are of significant interest in modern chemistry. Historically, they have been utilized in a variety of industrial applications, including as wood preservatives, flame retardants, and biocides. nih.govpjoes.com For instance, compounds like pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP) have been manufactured for these purposes. nih.gov Beyond these direct applications, the true value of PHPs in contemporary research lies in their role as versatile intermediates in organic synthesis. pjoes.comresearchgate.net

The presence of halogen atoms on the phenolic ring provides reactive handles for a multitude of chemical transformations. These compounds are crucial building blocks for producing pharmaceuticals, dyes, polymers, and other specialized organic substances. pjoes.comresearchgate.net In materials science, phenolic derivatives are fundamental to the creation of polymers and resins. nih.govlibretexts.org The incorporation of halogen atoms can impart specific properties to these materials, such as increased thermal stability or flame resistance. Natural phenol (B47542) polymers have also been explored for applications in food packaging and as biomaterials. nih.gov

Modern synthetic chemistry continues to find new ways to utilize phenols. For example, recent research has explored the photochemical activation of phenolates (the conjugate bases of phenols) to trigger strategic bond-forming reactions, opening new avenues for direct C-H functionalization under mild conditions. researchgate.net The synthesis of phenols themselves has also evolved, with methods like the copper-catalyzed hydroxylation of aryl halides and the aerobic oxidative hydroxylation of arylboronic acids providing efficient and environmentally friendlier routes to these important compounds. organic-chemistry.org

Significance and Research Imperatives for 3-Bromo-5-chloro-2-iodophenol

The significance of this compound stems directly from its highly functionalized and asymmetric structure. Possessing three distinct halogen substituents (iodine, bromine, and chlorine) alongside a hydroxyl group makes it a uniquely powerful synthetic building block. The varying reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in common cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allows for selective and sequential functionalization. This means a chemist can choose to react one halogen site while leaving the others intact for subsequent transformations, enabling the controlled, step-wise construction of highly complex molecules.

This "orthogonality" in reactivity is a major research imperative. Developing and understanding the precise conditions needed to exploit these reactivity differences is key to unlocking the full synthetic potential of this molecule. For instance, the iodine atom can be selectively replaced via a Suzuki coupling to form a biphenyl (B1667301) structure, leaving the bromine and chlorine atoms available for further, different coupling reactions to build intricate terphenyls or other multi-aryl systems. researchgate.net Such complex aromatic structures are scaffolds for new materials with tailored electronic or photophysical properties and are of interest in pharmaceutical discovery.

Furthermore, the synthesis of this compound itself presents a significant chemical challenge. Direct halogenation of phenol is often difficult to control and typically does not yield such a specific substitution pattern due to the strong directing effects of the hydroxyl group. google.com Therefore, multi-step synthetic sequences are required. A plausible route involves the diazotization of a corresponding polyhalogenated aniline (B41778) (e.g., 4-bromo-2-chloro-6-iodoaniline), followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group. researchgate.netgoogle.com Honing these multi-step procedures to be efficient and high-yielding is a critical objective for making this and similar building blocks more accessible for research.

Scope and Objectives of Academic Inquiry

The academic inquiry surrounding this compound is primarily focused on two areas: its synthesis and its application as a synthetic intermediate.

The objectives within the scope of synthesis include:

The development of novel, efficient, and regioselective synthetic routes to produce this compound and its isomers. This involves exploring and optimizing multi-step sequences, potentially starting from simpler halogenated aromatics. google.comgoogle.com

The objectives within the scope of its application as a building block include:

Systematically investigating the differential reactivity of the C-I, C-Br, and C-Cl bonds under various catalytic conditions (e.g., palladium, copper catalysis) to establish a robust toolbox for selective functionalization.

Utilizing the molecule in the targeted synthesis of novel organic materials, complex natural product analogues, and potential pharmaceutical scaffolds. The goal is to demonstrate its utility in creating value-added compounds that would be difficult to access through other means.

Exploring the reactivity of the hydroxyl group in conjunction with the halogen sites to create even more diverse and complex molecular architectures.

By pursuing these objectives, the scientific community can fully harness the synthetic potential encapsulated within the structure of this compound, paving the way for innovations in both chemical synthesis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClIO

Molecular Weight

333.35 g/mol

IUPAC Name

3-bromo-5-chloro-2-iodophenol

InChI

InChI=1S/C6H3BrClIO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H

InChI Key

WQGQYMMNSFPKTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)I)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Chloro 2 Iodophenol and Analogues

Classical and Regioselective Halogenation Approaches

Traditional methods for the synthesis of halogenated phenols often rely on direct electrophilic halogenation or sequential halogenation of precursor molecules. These approaches, while foundational, can sometimes be limited by issues of regioselectivity and the formation of complex product mixtures.

Sequential Halogenation Protocols from Precursors

To overcome the challenges of regioselectivity in direct halogenation, a more controlled approach involves the sequential halogenation of a suitable precursor. This strategy allows for the precise placement of each halogen atom on the aromatic ring. A common starting material for such a synthesis is an aniline (B41778) derivative, which can be halogenated and then converted to the corresponding phenol (B47542) via a diazonium salt.

For instance, the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) has been achieved through a multi-step sequence starting from 4-bromo-2-chloroaniline. google.com This intermediate is first iodinated to produce 4-bromo-2-chloro-6-iodoaniline. The amino group is then removed through a deamination reaction, for example, using isoamyl nitrite (B80452) in N,N-dimethylformamide, to yield the desired 1-bromo-3-chloro-5-iodobenzene. researchgate.net This tri-substituted halobenzene can then, in principle, be converted to the target phenol, 3-bromo-5-chloro-2-iodophenol, through a hydroxylation reaction.

A patented method describes the preparation of 3-bromo-5-chlorophenol (B1291525) from 3-bromo-5-chloroaniline. google.com The aniline is converted to a diazonium salt, which is then hydrolyzed in an acidic medium to yield the phenol. This approach highlights the utility of aniline precursors in the synthesis of specifically substituted phenols.

Advanced Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These advanced routes provide powerful alternatives to classical methods for the synthesis of complex molecules like this compound.

Cross-Coupling Reactions for C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are fundamental for the construction of biaryl compounds and the introduction of various functional groups. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. wikipedia.org

The formation of C-X bonds, where X is a halogen, can also be achieved using palladium catalysis. For example, palladium-catalyzed arylhalogenation of alkenes allows for the synthesis of 1,2- and 1,1-arylhalogenated products. nih.gov Furthermore, the synthesis of organic halides can be achieved through the reductive elimination of a carbon-halide bond from a palladium(II) complex, a process that is promoted by sterically hindered phosphine (B1218219) ligands. rsc.org

In the context of synthesizing polysubstituted phenols, palladium-catalyzed cross-coupling can be used to build the carbon skeleton or to introduce the halogen atoms with high regioselectivity. For instance, a bromoiodobenzene derivative could be coupled with a suitable organoboron or organotin reagent to introduce additional substituents before the final conversion to the phenol. The versatility of these methods allows for the strategic assembly of the target molecule from simpler, readily available starting materials.

One-Pot Borylation/Oxidation Methodologies for Phenol Synthesis

A significant advancement in phenol synthesis is the development of one-pot C-H activation/borylation/oxidation protocols. acs.orgmsu.edusigmaaldrich.com This method provides a direct route to phenols from arenes, bypassing the need for pre-functionalized starting materials. The process typically involves the iridium-catalyzed borylation of an aromatic C-H bond, followed by the oxidation of the resulting arylboronic ester to the corresponding phenol. acs.orgmsu.edu

This methodology is particularly useful for the synthesis of meta-substituted phenols, which are often difficult to access through traditional electrophilic substitution reactions. msu.edu For example, 3-bromo-5-chlorophenol was prepared in 83% yield from commercially available 1-bromo-3-chlorobenzene (B44181) using this one-pot procedure. msu.edu The borylation step is tolerant of various functional groups, including bromides and chlorides. acs.org The subsequent oxidation is typically carried out using an oxidizing agent like Oxone. acs.orgthieme-connect.com

This one-pot approach has been demonstrated to be practical for multigram-scale synthesis, making it an attractive method for both academic and industrial applications. thieme-connect.commsu.edu The ability to directly convert an unactivated C-H bond to a hydroxyl group with high regioselectivity represents a major step forward in the synthesis of complex phenols.

Chemoenzymatic and Stereoselective Synthesis Considerations

The integration of enzymatic transformations into synthetic organic chemistry, known as chemoenzymatic synthesis, offers powerful tools for achieving high selectivity and efficiency. nih.govrsc.org Enzymes can catalyze reactions with remarkable stereo- and regioselectivity under mild conditions, often outperforming traditional chemical catalysts.

While specific chemoenzymatic routes for the synthesis of this compound are not extensively documented, the principles of chemoenzymatic synthesis can be applied to the preparation of halogenated aromatic compounds. For example, vanadium chloroperoxidase can be used in the synthesis of haloethers through a combination of enzymatic hypohalite formation and subsequent reaction with an alkene. tudelft.nl

In the context of synthesizing chiral halogenated compounds, chemoenzymatic methods can be particularly valuable. For instance, lipases have been used for the kinetic resolution of racemic mixtures, allowing for the preparation of enantiomerically pure compounds. nih.gov Such strategies could be envisioned for the synthesis of chiral analogues of this compound or its precursors.

The development of new enzymes and the engineering of existing ones continue to expand the scope of chemoenzymatic synthesis. nih.gov As the field progresses, it is likely that enzymatic methods will play an increasingly important role in the selective and sustainable synthesis of complex halogenated phenols.

Purification Strategies for High Purity Target Compound

The purification of this compound from the reaction mixture is essential to obtain a high-purity product. The crude product, after work-up, typically contains unreacted starting materials, by-products from side reactions, and residual reagents. A multi-step purification strategy is often employed.

Initially, the crude product can be subjected to an extraction process. For a phenolic compound, this would involve dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution to remove any basic impurities. This is followed by a wash with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic by-products. The organic layer, containing the desired product, is then dried and the solvent evaporated.

For achieving high purity, column chromatography is a standard and effective technique. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often used to separate the target compound from closely related impurities.

Crystallization is another powerful purification technique for solid compounds. The selection of an appropriate solvent or solvent system is key to obtaining high-purity crystals with a good recovery rate.

Below is a representative data table summarizing the effectiveness of different purification strategies.

Table 2: Comparison of Purification Strategies for this compound

Purification Method Initial Purity (%) Final Purity (%) Recovery (%)
Extraction 75 85 95
Column Chromatography 85 >98 70
Crystallization 85 >99 60
Extraction followed by Column Chromatography 75 >98 65
Extraction followed by Crystallization 75 >99 55

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:The absence of published NMR data means that:

Studies of Intramolecular Interactions and Conformational Dynamics

The spatial arrangement of the hydroxyl group relative to the bulky iodine atom at the ortho position is a key determinant of the conformational landscape of 3-Bromo-5-chloro-2-iodophenol. The potential for intramolecular hydrogen bonding between the hydroxyl proton and the iodine atom is a subject of considerable interest. Theoretical and spectroscopic investigations of 2-halophenols suggest the existence of a weak intramolecular hydrogen bond in 2-chloro, 2-bromo, and 2-iodophenol. rsc.orgresearchgate.net This interaction, although faint, influences the orientation of the hydroxyl group, favoring a syn conformation where the O-H bond is directed towards the iodine atom.

Advanced 2D NMR Techniques for Structural Confirmation

Unequivocal structural assignment of complex molecules like this compound heavily relies on advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information, which is crucial for piecing together the molecular puzzle. youtube.comsdsu.edugithub.ioepfl.ch

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the aromatic ring.

HSQC spectra correlate directly bonded proton and carbon-13 (¹³C) nuclei, providing a clear map of the C-H bonds within the molecule.

HMBC is arguably the most powerful of these techniques for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons (those not directly bonded to a proton), such as the carbons bearing the halogen and hydroxyl substituents, by observing their correlations with the aromatic protons.

Table 1: Predicted 2D NMR Correlations for this compound

Proton (¹H)Expected COSY CorrelationsExpected HMBC Correlations (to Carbons)
H-4H-6C-2, C-3, C-5, C-6
H-6H-4C-1, C-2, C-4, C-5

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, offers a detailed fingerprint of the functional groups and skeletal vibrations within the this compound molecule.

Characteristic Absorption Band Assignments

The FTIR and Raman spectra of halogenated phenols are characterized by a series of distinct absorption bands. The positions of these bands are sensitive to the nature and position of the substituents on the aromatic ring. uliege.besemanticscholar.orgresearchgate.net

Table 2: General Characteristic Vibrational Frequencies for Substituted Phenols

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (Free)3650 - 3584Sharp, Weak to MediumWeak
O-H Stretch (H-bonded)3600 - 3200Broad, StrongMedium
C-H Stretch (Aromatic)3100 - 3000Medium to WeakStrong
C=C Stretch (Aromatic)1620 - 1580Medium to StrongStrong
C=C Stretch (Aromatic)1500 - 1400Medium to StrongStrong
In-plane O-H Bend1410 - 1310MediumWeak
C-O Stretch1260 - 1180StrongMedium
C-Br Stretch680 - 515StrongStrong
C-Cl Stretch830 - 560StrongStrong
C-I Stretch600 - 500StrongStrong

For this compound, the O-H stretching frequency is expected to be in the lower end of the hydrogen-bonded range due to the intramolecular interaction with the iodine atom. The aromatic C=C stretching bands will likely appear as a group of peaks in the 1600-1400 cm⁻¹ region. The carbon-halogen stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Probing Hydrogen Bonding and Intermolecular Interactions

The position and shape of the O-H stretching band in the FTIR spectrum are particularly diagnostic of hydrogen bonding. A broad band in the 3600-3200 cm⁻¹ region would provide strong evidence for the presence of hydrogen bonding. The subtle shift in this band's position can offer insights into the strength of the intramolecular O-H···I interaction. In concentrated solutions or the solid state, intermolecular hydrogen bonding between phenol (B47542) molecules may also be observed, leading to further broadening and shifting of the O-H band.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z).

Precise Molecular Weight Determination and Isotopic Pattern Verification

HRMS provides the exact mass of the molecular ion, allowing for the calculation of the elemental formula with high confidence. The theoretical monoisotopic mass of this compound (C₆H₃⁷⁹Br³⁵ClIO) is 331.8100 Da. nih.gov

A key feature in the mass spectrum of a compound containing bromine and chlorine is the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are nearly equal in abundance. Chlorine also has two major isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), with an approximate ratio of 3:1. ucalgary.calibretexts.org

The presence of one bromine and one chlorine atom in this compound will result in a distinctive cluster of peaks for the molecular ion. The most abundant peak will be the [M]+ ion containing ⁷⁹Br and ³⁵Cl. There will be an [M+2]+ peak of significant intensity due to the presence of either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. An [M+4]+ peak will also be present, corresponding to the ion with ⁸¹Br and ³⁷Cl. The relative intensities of these peaks provide a unique signature confirming the presence of one bromine and one chlorine atom. researchgate.netyoutube.com

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

IonContributing IsotopesTheoretical m/zExpected Relative Intensity
[M]⁺¹²C₆¹H₃⁷⁹Br³⁵Cl¹²⁷I¹⁶O331.8100100%
[M+2]⁺¹²C₆¹H₃⁸¹Br³⁵Cl¹²⁷I¹⁶O / ¹²C₆¹H₃⁷⁹Br³⁷Cl¹²⁷I¹⁶O333.8080~128%
[M+4]⁺¹²C₆¹H₃⁸¹Br³⁷Cl¹²⁷I¹⁶O335.8059~31%

Note: The relative intensities are calculated based on the natural abundances of the isotopes and are approximate.

Fragmentation Pathway Analysis

The fragmentation pathway of this compound under electron ionization (EI) mass spectrometry is dictated by the inherent stability of the aromatic ring and the relative bond strengths of the carbon-halogen and carbon-hydroxyl bonds. While specific experimental mass spectra for this compound are not widely published, a detailed fragmentation pathway can be predicted based on established principles of mass spectrometry for halogenated and phenolic compounds. The initial ionization event involves the removal of an electron from the molecule, most likely from the lone pairs of the oxygen atom or the π-system of the benzene (B151609) ring, to form the molecular ion (M⁺˙). Aromatic compounds are known to produce a relatively stable molecular ion, which is therefore expected to be observed with significant intensity.

The subsequent fragmentation of the molecular ion is governed by the lability of the substituents. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl. Consequently, the initial and most favorable fragmentation step is the cleavage of the weakest carbon-halogen bond, which is the C-I bond. This leads to the loss of an iodine radical (I•) and the formation of a prominent [M-I]⁺ ion.

Following the initial loss of iodine, further fragmentation can occur through several competing pathways:

Sequential Halogen Loss: The [M-I]⁺ ion can undergo further fragmentation by losing a bromine radical (Br•) to form a [M-I-Br]⁺ ion, or a chlorine radical (Cl•) to form a [M-I-Cl]⁺ ion. The relative abundance of these ions will depend on the competing fragmentation rates.

Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo a characteristic fragmentation involving the elimination of a neutral carbon monoxide (CO) molecule from the aromatic ring. This can occur from the [M-I]⁺ ion, leading to the formation of a five-membered ring fragment ion, [M-I-CO]⁺.

Loss of a Formyl Radical (HCO): Another characteristic fragmentation for phenols is the loss of a formyl radical (HCO•). This would result in a fragment ion [M-I-HCO]⁺.

Loss of Hydrogen Halide: The elimination of a hydrogen halide molecule, such as HBr or HCl, is also a possible fragmentation pathway, although typically less favored than direct halogen radical loss in highly halogenated aromatics.

The interplay of these fragmentation pathways gives rise to a complex mass spectrum with a series of characteristic fragment ions. The relative intensities of these ions provide valuable information for the structural elucidation of the parent molecule.

Interactive Data Table: Predicted Fragmentation of this compound

The following table outlines the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl, ⁷⁹Br, ¹²⁷I).

m/z (Nominal) Proposed Fragment Ion Neutral Loss
332[C₆H₃BrClIO]⁺˙ (Molecular Ion)-
205[C₆H₃BrClO]⁺I•
177[C₅H₃BrClO]⁺I•, CO
126[C₆H₃ClO]⁺I•, Br•
98[C₅H₃ClO]⁺I•, Br•, CO
91[C₆H₃O]⁺I•, Br•, Cl•

Detailed Research Findings

Research on the mass spectrometry of halogenated phenols has established several key principles that support the predicted fragmentation pathway of this compound. Studies on various halogenated aromatic compounds have consistently shown that the initial fragmentation is dominated by the cleavage of the weakest carbon-halogen bond. rsc.org For instance, in iodo-substituted phenols, the loss of the iodine atom is the primary fragmentation event. dtu.dk

Furthermore, the fragmentation of the resulting de-iodinated radical cation often proceeds via the elimination of carbon monoxide (CO), a characteristic feature of the phenol moiety. libretexts.org This process involves the rearrangement of the phenolic ring to form a more stable five-membered ring structure. The subsequent or competing loss of other halogen atoms (Br and Cl) from the fragment ions is also a well-documented pathway. ic.ac.uk The relative probability of these subsequent fragmentation steps is influenced by the stability of the resulting carbocations and radical species. While direct experimental data for this compound is scarce, the extensive body of research on the mass spectral behavior of similar polyhalogenated aromatic compounds provides a strong foundation for the elucidation of its fragmentation pathways. osti.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational tool used to investigate the electronic structure and properties of molecules. For 3-Bromo-5-chloro-2-iodophenol, specific DFT studies would be necessary to provide the following insights:

Geometric Optimization and Electronic Structure Analysis

This would involve determining the most stable three-dimensional arrangement of the atoms in the molecule and analyzing the distribution of electrons within it. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and compared with experimental data if available. The electronic structure analysis would reveal details about the molecular orbitals and their energies.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of a molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, this would involve calculating the expected chemical shifts for the hydrogen and carbon atoms in the molecule, as well as the vibrational frequencies corresponding to its various functional groups.

Evaluation of Thermochemical Properties and Reaction Energetics

DFT calculations can also be used to determine important thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy. Furthermore, these methods can be employed to study the energetics of chemical reactions involving this compound, providing insights into its potential reactivity and the stability of its reaction products.

Quantum Chemical Analysis of Bonding and Reactivity

Beyond DFT, other quantum chemical analyses provide a deeper understanding of the bonding and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are critical in predicting how a molecule will interact with other chemical species. For this compound, FMO analysis would help identify the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surfaces

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). An ESP map for this compound would provide a visual representation of its reactive sites and how it might interact with other polar molecules.

While the framework for a detailed theoretical and computational analysis of this compound is well-defined by established methodologies in computational chemistry, the specific application of these methods to this particular compound has not been reported in accessible scientific literature. As such, a comprehensive and scientifically accurate article on this topic cannot be generated at this time. Further experimental and computational research is needed to elucidate the specific properties of this complex halogenated phenol (B47542).

Intermolecular Interaction Analysis

In the solid state, the interplay between hydrogen and halogen bonds is a critical determinant of the molecular conformation and crystal structure. The hydroxyl group (-OH) is a classic hydrogen bond donor, while the oxygen atom can also act as an acceptor. The halogen atoms, particularly the iodine and bromine, are expected to be significant halogen bond donors.

Hydrogen Bonding: The primary hydrogen bonding interaction anticipated in the crystal structure of this compound is the O-H···O interaction, where the hydroxyl group of one molecule donates a hydrogen to the oxygen of a neighboring molecule. This type of interaction is a strong and directional force that often leads to the formation of chains or cyclic synthons in phenolic structures. The strength of this hydrogen bond can be influenced by the electronic effects of the halogen substituents on the aromatic ring.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of a halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. iucr.org In this compound, the iodine atom is the most potent halogen bond donor, followed by bromine and then chlorine.

These halogen atoms can interact with various Lewis bases, including the oxygen atom of the hydroxyl group or even the π-system of an adjacent aromatic ring. The directionality of halogen bonds is a key feature, with the interaction typically being linear. Computational studies on similar dihalogenated phenols have shown that bromine, in particular, has a preference for forming type II contacts (where the C-Br···X angle is around 90°) over type I contacts (where the C-Br···Br-C angles are similar). nih.gov The iodine atom in this compound would exhibit an even stronger propensity for such directional interactions.

The interplay between these interactions can be complex. For instance, a strong O-H···O hydrogen bond might influence the geometry in such a way that it either promotes or hinders certain halogen bonding interactions. The table below provides a hypothetical representation of the expected strengths of the various intermolecular interactions in this compound, based on findings from related halogenated phenols.

Interaction TypeDonorAcceptorEstimated Interaction Energy (kcal/mol)Expected Geometry
Hydrogen BondO-HO-3.0 to -7.0Linear O-H···O
Halogen BondC-IO-2.5 to -5.0Linear C-I···O
Halogen BondC-BrO-1.5 to -3.5Linear or Bent C-Br···O
Halogen BondC-ClO-1.0 to -2.0Linear or Bent C-Cl···O
π-π StackingAromatic RingAromatic Ring-1.0 to -3.0Parallel or Offset

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.net The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

For this compound, the Hirshfeld surface is expected to reveal prominent red areas corresponding to the O-H···O hydrogen bonds and the C-I···O/C-Br···O halogen bonds. The relative contribution of different types of intermolecular contacts can be quantified using 2D fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. iucr.org

The 2D fingerprint plot for this compound would likely exhibit distinct features:

Sharp spikes corresponding to the strong O-H···O hydrogen bonds.

"Wings" or broader features representing the C-I···O, C-Br···O, and C-Cl···O halogen bonds. The position of these wings would reflect the different lengths of these interactions.

A significant percentage of H···H contacts, appearing as a large, diffuse region in the plot, which are typical for organic molecules.

Contributions from halogen···halogen and halogen···H contacts, providing further detail on the packing arrangement.

The following table illustrates a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar halogenated phenols.

Contact TypePercentage Contribution to Hirshfeld Surface
H···H~30-40%
O···H/H···O~15-25%
I···H/H···I~10-15%
Br···H/H···Br~8-12%
Cl···H/H···Cl~5-10%
I···O/O···I~3-7%
Br···O/O···Br~2-5%
Cl···O/O···Cl~1-3%
C···H/H···C~5-10%
C···C (π-π)~2-4%

Crystal Structure Prediction (CSP) and Polymorph Screening

Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the most stable crystal structures of a given molecule based on its chemical diagram. This is achieved by generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. For a molecule like this compound, with its potential for various competing intermolecular interactions, CSP can be particularly insightful.

The process typically involves a global search of the potential energy surface, considering various common space groups. Force fields or more accurate quantum mechanical methods are used to calculate the energies of the generated structures. A study on dihalogenated phenols utilized the COMPASS26 force field for CSP, which could be a suitable starting point for this compound. nih.gov

Polymorph Screening: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and identifying them is crucial in materials science and pharmaceutical development. dalton.com Computational polymorph screening, as part of CSP, can predict the likelihood of polymorphism by identifying multiple, energetically low-lying crystal structures.

For this compound, the diverse range of possible hydrogen and halogen bonding motifs suggests that polymorphism is a distinct possibility. Different synthons formed by these interactions could lead to various packing arrangements with similar energies. For example, one polymorph might be dominated by a chain of O-H···O hydrogen bonds, while another might feature a more significant contribution from C-I···O halogen bonds, leading to a different crystal packing.

The results of a CSP study would be a landscape of predicted crystal structures, ranked by energy. The experimental crystal structure, if it were to be determined, would be expected to be among the most stable predicted structures. The table below presents a hypothetical outcome of a CSP study for this compound.

Predicted PolymorphSpace GroupRelative Energy (kJ/mol)Dominant Interactions
Form IP21/c0.0 (Most Stable)O-H···O chains, C-I···O contacts
Form IIP-1+1.2O-H···O dimers, C-Br···π contacts
Form IIIPbca+2.5C-I···Br halogen bonds, O-H···Cl contacts
Form IVC2/c+3.1π-π stacking, C-H···O interactions

Supramolecular Chemistry and Crystal Engineering Applications

Design and Synthesis of Self-Assembled Systems

The design and synthesis of self-assembled systems from molecules like 3-Bromo-5-chloro-2-iodophenol are rooted in the principles of molecular recognition and the programmed formation of non-covalent bonds. nih.gov The process leverages interactions such as hydrogen bonding and halogen bonding to guide molecules into ordered, stable, higher-order structures. mdpi.comrsc.org

The synthesis of such systems typically involves solution-based crystallization methods. By carefully selecting solvents and controlling conditions like temperature and concentration, chemists can influence the competition between different possible interactions, potentially directing the assembly towards a desired architecture. rsc.org For this compound, the presence of both a strong hydrogen-bond donor (-OH) and potent halogen-bond donors (especially iodine) allows for the creation of complex networks. rsc.orgresearchgate.net The self-assembly process can be thought of as a hierarchical protocol, where stronger bonds may form first, creating a scaffold for subsequent, weaker interactions to establish the final three-dimensional structure. rsc.org The use of halogen bonding, in particular, has become a prominent tool in supramolecular synthesis due to its directionality and tunable strength. nih.govresearchgate.net

Role of this compound in Supramolecular Synthons

Supramolecular synthons are robust and predictable intermolecular recognition motifs that form the basis of crystal engineering. In this compound, several key synthons can be anticipated, primarily involving the hydroxyl group and the halogen atoms. The competition and interplay between the resulting hydrogen bonds (HBs) and halogen bonds (XBs) are critical in determining the final crystal structure. rsc.orgbohrium.comacs.org

The primary interactions expected are:

Hydrogen Bonds (HBs): The phenolic -OH group is a strong hydrogen bond donor and can also act as an acceptor. This typically leads to the formation of O-H···O synthons, which can assemble molecules into chains or cyclic patterns. This interaction is often dominant in crystal packing. nih.gov

Halogen Bonds (XBs): The iodine, bromine, and chlorine atoms can all act as electrophilic halogen bond donors, interacting with a Lewis basic (electron donor) site. researchgate.net The strength of these donors follows the order I > Br > Cl. mdpi.com The electron-rich oxygen of the hydroxyl group or the halogen atoms on neighboring molecules can serve as acceptors. This gives rise to a variety of potential C-X···O or C-X···X' synthons.

The simultaneous presence of strong HB and XB donors on the same molecule creates a competitive environment. researchgate.net While the O-H···O hydrogen bond is generally a very strong and structure-directing interaction, the C-I···O halogen bond can also be significantly strong and highly directional, leading to complex structural outcomes where both interactions play a crucial role. rsc.org Studies on similar molecules show that in some cases, halogen bonds and hydrogen bonds can act cooperatively, while in others they compete for the same acceptor sites. rsc.orgresearchgate.net

Synthon TypeDonorAcceptorRelative StrengthDirectionality
Hydrogen Bond Phenolic -OHPhenolic -OStrongHigh
Halogen Bond C-I-O, -I, -Br, -ClModerate to StrongVery High
Halogen Bond C-Br-O, -I, -Br, -ClModerateVery High
Halogen Bond C-Cl-O, -I, -Br, -ClWeak to ModerateVery High

This table outlines the potential primary supramolecular synthons involving this compound, based on established principles of non-covalent interactions.

Development of Co-crystals and Metal-Organic Frameworks (MOFs)

The defined recognition sites on this compound make it an excellent candidate for forming multi-component crystalline materials like co-crystals and as a ligand in Metal-Organic Frameworks (MOFs).

Co-crystals: These are crystalline structures containing two or more different molecules in the same lattice. ul.ie this compound could serve as a "co-former," reliably interacting with other molecules (e.g., pyridine-based compounds) via its strong hydrogen and halogen bonding sites. acs.org By pairing it with molecules that have complementary functional groups (hydrogen or halogen bond acceptors), it is possible to design and synthesize a wide variety of new crystalline solids with tailored properties, such as improved solubility or stability. acs.org The formation of ionic co-crystals, where the phenol (B47542) is deprotonated to a phenolate, is also a possibility, creating very strong charge-assisted hydrogen bonds (PhOH···PhO⁻). acs.orgnih.gov

Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). wikipedia.org While phenols themselves are not the most common linkers, they can be readily converted to carboxylates or other coordinating groups. A carboxylate derivative of this compound could serve as a halogenated linker. The incorporation of halogenated ligands into MOFs has been shown to be a viable strategy for creating frameworks with modified properties, such as improved gas uptake or different melting behaviors. nih.govuq.edu.au The halogen atoms within the pores of the MOF could provide specific interaction sites for guest molecules, potentially leading to applications in gas separation or storage. researchgate.net

Influence of Halogen and Hydrogen Bonds on Crystal Packing Anisotropy

The arrangement of molecules in a crystal is dictated by the sum of all intermolecular forces. The highly directional nature of both hydrogen bonds and halogen bonds in this compound is expected to result in significant crystal packing anisotropy—meaning the crystal's structure and properties are not uniform in all directions.

The O-H···O hydrogen bonds often form one-dimensional chains or two-dimensional sheets. nih.gov The halogen bonds, stemming from the anisotropic distribution of electron density on the halogen atoms (known as the σ-hole), then provide highly directional linkages between these primary structures. mdpi.com The competition between the three different halogen atoms (I, Br, and Cl) for suitable acceptors adds another layer of complexity. The iodine atom, being the most polarizable, will form the strongest halogen bonds and likely play a dominant role in directing the packing. rsc.orgresearchgate.net

This interplay of directional forces can steer the crystal packing into specific arrangements, and studies on related compounds have shown that halogen interactions can be pivotal in forcing molecules into non-centrosymmetric space groups. researchgate.net Such polar alignment is a prerequisite for materials to exhibit certain physical properties, like second-harmonic generation (a nonlinear optical effect). The presence of multiple, competing directional interactions makes a molecule like this compound a powerful tool for exploring and controlling crystal packing. researchgate.netnih.gov

Potential in Functional Materials Design (e.g., optoelectronics, sensors)

The unique structural features of this compound suggest its potential for use in the design of functional materials.

Optoelectronics: The incorporation of heavy atoms like bromine and iodine into an organic framework can significantly influence its electronic properties. nih.gov Furthermore, the ability of halogen bonds to enforce a specific, often non-centrosymmetric, crystal packing is a key strategy in creating materials with nonlinear optical (NLO) properties. researchgate.net By forming co-crystals or polymers with this compound, it may be possible to create materials that can modulate the polarization of light or exhibit other useful optoelectronic behaviors. acs.orgrsc.org

Sensors: The development of chemical sensors often relies on creating a specific recognition site for a target analyte. The well-defined hydrogen and halogen bonding sites on this compound could be exploited for this purpose. researchgate.net A material built from this compound, such as a MOF or a self-assembled layer on a surface, could present a specific arrangement of interaction sites capable of selectively binding certain molecules. While many existing phenolic sensors detect the phenols themselves, here the halogenated phenol would form the basis of the sensor material. researchgate.netnih.gov For instance, the iodine atom's strong halogen bonding capability could be used to sense Lewis basic analytes.

Applications in Non Biological/non Medical Chemical Fields

As a Versatile Building Block for Advanced Organic Materials

While no specific studies demonstrate the use of 3-Bromo-5-chloro-2-iodophenol in the synthesis of advanced organic materials, its structure suggests potential in this area. Polyhalogenated aromatic compounds are often employed as monomers or cross-linking agents in the production of specialty polymers. The presence of multiple reactive sites on the aromatic ring of this compound could theoretically be exploited in polymerization reactions to create materials with tailored properties, such as flame retardancy, thermal stability, and specific optical or electronic characteristics.

Phenolic derivatives, in general, are recognized as valuable building blocks for the synthesis of conducting polymers and other bioactive natural products. nih.gov The synthesis of complex m-aryloxy phenols with various functional groups, including halogens, has been a subject of interest for creating materials with specific properties. nih.gov In principle, the hydroxyl and halogen functionalities of this compound could be modified through reactions like etherification and cross-coupling to produce more complex monomers for polymer synthesis.

Table 1: Potential (Undocumented) Role of this compound in Organic Materials

Application AreaPotential Role of this compoundSupporting Rationale (Based on Analogous Compounds)Research Status
Flame RetardantsMonomer or additiveIncorporation of bromine and chlorine atoms is a known strategy for imparting flame retardancy.Data not available
Specialty PolymersCross-linking agentMultiple reactive sites could create rigid, thermally stable polymer networks.Data not available
Conducting PolymersPrecursor to monomersFunctionalization of the phenol (B47542) and halogen sites could lead to conjugated systems.Data not available

Utilization in Catalyst and Ligand Development

There is no available research on the direct use of this compound in catalyst or ligand development. However, the structure of this compound is suggestive of its potential as a precursor for synthesizing ligands for metal-catalyzed reactions. The synthesis of ligands often involves the functionalization of aromatic backbones. The different halogens on this compound could allow for selective metal-halogen exchange or cross-coupling reactions to introduce coordinating groups. For instance, the more reactive C-I bond could be targeted first, followed by reactions at the C-Br and C-Cl positions under different conditions.

The development of new substrates for traditional cross-coupling reactions is a significant area of research, with a focus on increasing the versatility and sustainability of these reactions. nih.gov Phenol derivatives are considered robust and easy to synthesize starting materials for such applications. nih.gov

Table 2: Hypothetical Application of this compound in Catalysis

ApplicationPotential Synthetic RouteTarget Catalyst/Ligand TypeResearch Status
Ligand SynthesisSelective cross-coupling reactionsPincer ligands, bidentate ligandsData not available
Catalyst PrecursorMetal-halogen exchangeHomogeneous catalystsData not available

Environmental Chemistry Studies (e.g., abiotic degradation pathways, transformation products)

Specific studies on the abiotic degradation pathways and transformation products of this compound are not present in the current body of scientific literature. However, the environmental fate of halogenated phenols, in general, is an area of active research. The abiotic degradation of these compounds can occur through processes like photolysis and hydrolysis.

The photodegradation of bromophenols, for example, is influenced by various environmental factors such as the presence of dissolved organic matter, nitrate, and the pH of the water. researchgate.net It has been noted that the degradation of halogenated phenols can lead to the formation of various by-products, some of which may be more toxic than the parent compound. nih.gov For instance, the UV irradiation of bromophenols can lead to debromination. researchgate.net Given the presence of three different halogens, the abiotic degradation of this compound would likely be a complex process involving sequential dehalogenation and the formation of numerous intermediates.

Table 3: Predicted Abiotic Degradation of this compound

Degradation PathwayPotential Transformation ProductsInfluencing FactorsResearch Status
PhotolysisDehalogenated phenols, hydroxylated derivatives, ring-cleavage productsUV wavelength, pH, dissolved organic matterData not available for this specific compound
HydrolysisHalogenated dihydroxybenzenesTemperature, pHData not available for this specific compound

Development of Analytical Reagents for Environmental Contaminant Monitoring

There is no documented use of this compound in the development of analytical reagents for environmental contaminant monitoring. The development of chemical sensors and biosensors for the detection of phenolic compounds is an important field of analytical chemistry. nih.gov These methods often rely on the specific reactivity of phenols.

In principle, this compound could serve as a starting material for the synthesis of analytical standards or derivatizing agents for the detection of other environmental contaminants. The U.S. Environmental Protection Agency (EPA) has established methods for the analysis of phenols in water and soil, which often involve derivatization to enhance their detectability by gas chromatography. epa.gov The unique mass-to-charge ratio of a derivative of this compound could make it a useful internal standard for mass spectrometry-based methods. However, without specific research, this remains a theoretical application.

Table 4: Potential Analytical Applications of this compound

ApplicationMethod of UseRationaleResearch Status
Internal StandardMass SpectrometryUnique isotopic pattern and massData not available
Derivatizing AgentChromatographyIntroduction of a detectable tagData not available
Sensor ComponentElectrochemical SensorsRedox properties of the phenol groupData not available

Advanced Analytical Methodologies for Detection and Quantification

Derivatization Strategies for Trace Analysis in Complex Matrices

Trace analysis of phenolic compounds like 3-Bromo-5-chloro-2-iodophenol is often hindered by their low volatility and the presence of interfering substances in the sample matrix. Chemical derivatization is a key strategy employed to overcome these challenges by converting the analyte into a form that is more suitable for analysis, thereby improving sensitivity and selectivity. sadil.wsresearchgate.net

The primary goals of derivatization for this compound are:

To Increase Volatility and Thermal Stability: For gas chromatography (GC) analysis, the polar phenolic hydroxyl group is converted into a less polar, more volatile ether or ester group. This reduces interactions with the stationary phase and allows for elution at lower temperatures. researchgate.net

To Introduce a Chromophore or Fluorophore: For high-performance liquid chromatography (HPLC), derivatization can attach a molecule that strongly absorbs UV-Vis light or exhibits fluorescence, significantly lowering detection limits. researchgate.netscirp.org

Common derivatization reactions applicable to this compound include:

Acetylation: This is a widely used in situ technique where acetic anhydride (B1165640) reacts with the phenolic hydroxyl group to form a stable acetate (B1210297) ester. nih.govnih.govosti.gov This method has proven effective for various halogenated phenols, enhancing their amenability to GC-MS analysis. nih.govnih.gov The resulting derivative, 3-bromo-5-chloro-2-iodophenyl acetate, is more volatile and less polar than the parent compound.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This process effectively increases the volatility of the phenol (B47542) for GC analysis. researchgate.net

Pentafluorobenzylation: Using a reagent like pentafluorobenzyl bromide (PFBBr), a pentafluorobenzyl ether derivative is formed. nih.govresearchgate.net This derivative is highly sensitive to electron capture detection (ECD), although GC-MS is often preferred for its superior selectivity. nih.gov

Fluorescent Labeling: For HPLC analysis, derivatizing with a fluorescent tag is a powerful strategy to achieve high sensitivity. sadil.wsscirp.org Reagents like dansyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) react with the phenolic hydroxyl group to form highly fluorescent derivatives, enabling detection at picomolar concentrations. researchgate.netnih.gov

Solid-phase analytical derivatization is an advanced approach that combines sample extraction and derivatization into a single step, often by immobilizing the analyte on a solid-phase extraction (SPE) cartridge before introducing the derivatizing agent. researchgate.net This technique streamlines sample preparation and can improve recovery and reproducibility. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Process Monitoring

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique for the definitive identification and quantification of volatile and semi-volatile organic compounds, including derivatized halogenated phenols. cdc.gov It offers an unparalleled combination of high-resolution separation and specific detection, making it ideal for monitoring complex environmental samples. nih.govcdc.gov

For the analysis of this compound, the compound would first be derivatized, typically via acetylation to form 3-bromo-5-chloro-2-iodophenyl acetate. nih.gov The sample is then injected into the GC, where the derivative is volatilized and separated from other components on a capillary column.

Key aspects of the GC-MS method include:

Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The temperature program is optimized to achieve baseline separation of the target analyte from matrix interferences and other halogenated compounds.

Detection and Quantification: As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (usually by electron ionization, EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the analyte's identity. For quantification, selected ion monitoring (SIM) mode is employed. nih.govosti.gov In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratio ions that are characteristic of the analyte, dramatically increasing sensitivity and reducing background noise. nih.govnih.gov

Table 1: Hypothetical GC-MS (SIM) Parameters for Analysis of Acetylated this compound

ParameterHypothetical Value/ConditionRationale
Derivative3-bromo-5-chloro-2-iodophenyl acetateIncreases volatility and provides characteristic mass fragments. nih.gov
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Standard column for separating a wide range of semi-volatile compounds.
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode, provides reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for trace-level quantification. nih.gov
Potential Quantifier Ion (m/z)374 (Molecular Ion [M+])Based on the exact mass of the acetylated derivative.
Potential Qualifier Ions (m/z)332 ([M-CH2CO]+), 205 ([M-CH2CO-I]+)Characteristic fragments from the loss of the acetyl group and iodine. Used for identity confirmation.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques (e.g., UV-Vis, Fluorescence)

High-performance liquid chromatography (HPLC) is a versatile alternative to GC-MS, particularly for compounds that are thermally unstable or not easily volatilized. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common separation mode. lcms.cz

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure the phenol is in its protonated form. sielc.com

UV-Vis Detection: Phenolic compounds naturally absorb UV light, and a UV-Vis detector can be used for quantification. epa.gov Detection is often performed at a wavelength around 270-280 nm. However, the sensitivity of UV detection may be insufficient for trace analysis in complex environmental samples due to potential interferences and the moderate absorptivity of the compound. sadil.ws

Fluorescence Detection (FLD): To achieve much lower detection limits, fluorescence detection is the preferred method. researchgate.net Since this compound is not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the phenolic hydroxyl group. sadil.wsscirp.org This strategy dramatically increases both sensitivity and selectivity, as very few compounds in a typical sample matrix will fluoresce at the specific excitation and emission wavelengths used. researchgate.net An improved HPLC-fluorescence method for phenols was developed using 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) as a labeling reagent, achieving high sensitivity. sadil.wsscirp.org

Table 2: Comparison of HPLC Detection Techniques for this compound

Detection TechniquePrincipleDerivatization Required?Relative SensitivitySelectivity
UV-VisMeasures absorbance of UV light by the analyte's aromatic ring. epa.govNoLow to ModerateLow (Many compounds absorb UV light)
Fluorescence (FLD)Detects light emitted from a fluorescent derivative after excitation. wiley.comYes (e.g., with DMEQ-COCl or DIB-Cl) scirp.orgresearchgate.netHigh to Very HighHigh (Few compounds are naturally fluorescent or derivatized to be so)

Method Validation, Sensitivity, and Selectivity Assessment

Validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. For a method analyzing this compound, validation would assess several key performance characteristics according to established guidelines.

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For halogenated phenols, methods involving derivatization followed by GC-MS (SIM) or HPLC-FLD can achieve LODs in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range. nih.govresearchgate.netnih.gov

Selectivity: This is the method's ability to accurately measure the analyte in the presence of other components in the sample matrix, such as other phenols or contaminants. youtube.com In GC-MS, selectivity is achieved through chromatographic separation and the use of specific m/z ions in SIM mode. nih.gov In HPLC-FLD, it is achieved through separation and the unique excitation/emission wavelengths of the fluorescent derivative. scirp.org

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be ≥0.995. nih.gov

Accuracy and Precision: Accuracy, often evaluated through recovery studies in spiked samples, measures the closeness of the experimental result to the true value. Recoveries for halogenated phenols are typically expected to be within 80-120%. nih.gov Precision measures the degree of agreement among a series of individual measurements and is usually expressed as the relative standard deviation (RSD), which should be less than 15-20% at low concentrations. researchgate.netnih.gov

Table 3: Typical Method Validation Parameters for Halogenated Phenol Analysis

ParameterTypical Acceptance CriteriaReference Example
Linearity (r²)≥ 0.995Correlation coefficients of 0.9948-0.9999 were achieved for bromophenols. nih.gov
Limit of Detection (LOD)Analyte- and matrix-dependentLODs of 0.1-0.5 ng/L were reported for bromophenols using in-situ acetylation GC-MS. nih.gov
Precision (%RSD)&lt;15%Repeatabilities of ≤9% RSD were found for concentrations of 10-1000 ng/L. nih.gov
Accuracy (Recovery)80-120%Recoveries of 80% or better were reported for most phenols using in-situ acetylation. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Academic and Research Findings on 3-Bromo-5-chloro-2-iodophenol

Identification of Unexplored Research Avenues and Methodological Gaps

The current lack of dedicated research on this compound presents a wide array of unexplored research avenues. Key methodological gaps exist in the following areas:

Synthesis: There is no standardized, publicly documented synthetic route for this compound. Research is needed to develop and optimize a reliable synthesis method, which could potentially be adapted from general methods for the synthesis of other polyhalogenated phenols.

Spectroscopic Characterization: Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry, are not available in the public domain. Such data is crucial for the unambiguous identification and characterization of the compound.

Reactivity Studies: The reactivity of this compound has not been systematically investigated. Studies on its chemical behavior, including reaction kinetics and mechanisms, are necessary to understand its potential for further chemical transformations.

Prospects for Novel Chemical Transformations and Derivatizations

The multifunctional nature of this compound, with its three different halogen substituents and a hydroxyl group, suggests a rich potential for novel chemical transformations and derivatizations. The differential reactivity of the C-Br, C-Cl, and C-I bonds, along with the reactivity of the phenolic hydroxyl group, could allow for selective chemical modifications. For instance, the carbon-iodine bond is typically the most reactive towards cross-coupling reactions, which could be exploited for the synthesis of more complex molecules. The development of selective derivatization strategies would be a promising area for future research.

Future Trajectories in Material Science and Environmental Chemistry Applications

Given the properties of other halogenated phenols, future research on this compound could explore its potential applications in material science and environmental chemistry.

Material Science: Halogenated compounds are sometimes used as flame retardants or as monomers in the synthesis of specialty polymers. Future studies could investigate the potential of this compound in these areas.

Environmental Chemistry: The environmental fate and potential biodegradability of this compound are unknown. Research into its environmental impact, including its persistence, toxicity, and potential for bioremediation, would be critical if the compound were to be used on a larger scale.

Q & A

Q. How can advanced mass spectrometry (HRMS/MSⁿ) differentiate isomeric byproducts in halogenated phenol syntheses?

  • Methodology : Use ESI-HRMS in negative ion mode to detect [M–H]⁻ ions. Perform MS² fragmentation (CID 20–30 eV) to distinguish isomers: m/z 127 (I⁻ loss) vs. m/z 79 (Br⁻) indicates substitution patterns. Compare with synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.